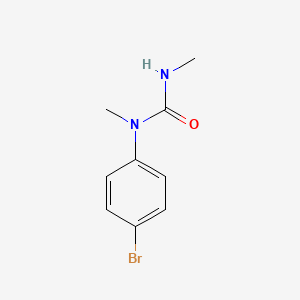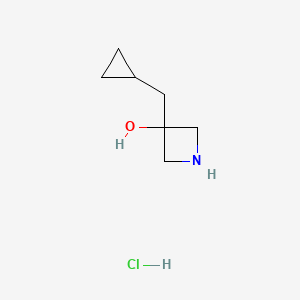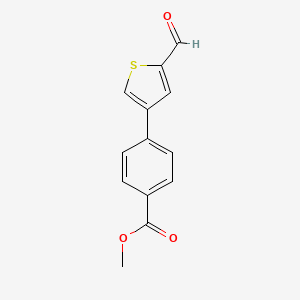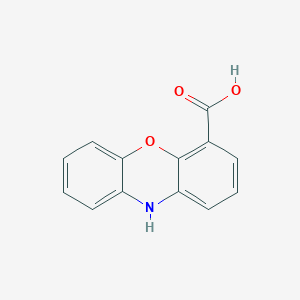
Benzyl trans-4-ethoxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl trans-4-ethoxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, an ethoxy group, and a methoxycarbonylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl trans-4-ethoxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Ethoxy Group: This step often involves nucleophilic substitution reactions.
Attachment of the Methoxycarbonylphenyl Group: This can be done through esterification or other coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl trans-4-ethoxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Benzyl trans-4-ethoxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzyl trans-4-ethoxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering their activity, and influencing biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine Derivatives: Such as tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate.
Ethoxy-Substituted Compounds: Such as ethoxybenzene derivatives.
Methoxycarbonylphenyl Compounds: Such as methyl 4-methoxycarbonylbenzoate.
Uniqueness
Benzyl trans-4-ethoxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C23H27NO5 |
|---|---|
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
benzyl (2S,4S)-4-ethoxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C23H27NO5/c1-3-28-20-13-14-24(23(26)29-16-17-7-5-4-6-8-17)21(15-20)18-9-11-19(12-10-18)22(25)27-2/h4-12,20-21H,3,13-16H2,1-2H3/t20-,21-/m0/s1 |
Clé InChI |
UVIJZRUSXMAQAO-SFTDATJTSA-N |
SMILES isomérique |
CCO[C@H]1CCN([C@@H](C1)C2=CC=C(C=C2)C(=O)OC)C(=O)OCC3=CC=CC=C3 |
SMILES canonique |
CCOC1CCN(C(C1)C2=CC=C(C=C2)C(=O)OC)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13906278.png)
![1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane-5-carbonitrile](/img/structure/B13906298.png)

![3-Azabicyclo[3.1.1]heptan-1-amine;dihydrochloride](/img/structure/B13906305.png)

![tert-Butyl 2-iodo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13906308.png)
![2',3,3',4',5',6'-Hexafluoro[1,1'-biphenyl]-4-amine](/img/structure/B13906312.png)

![Tert-butyl 7-benzyl-5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13906323.png)

![2,5-Diazabicyclo[2.2.2]octan-3-one](/img/structure/B13906336.png)


